molecular formula C17H13N3OS B2490110 4-cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide CAS No. 313262-38-3

4-cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide

Cat. No.: B2490110
CAS No.: 313262-38-3
M. Wt: 307.37
InChI Key: RBYQKCMXYQOLNH-UHFFFAOYSA-N
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Description

4-cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide is a high-value chemical reagent featuring a tetrahydrobenzo[b]thiophene core, an electron-withdrawing cyano group, and a 4-cyanobenzamide moiety. This specific molecular architecture is recognized as a privileged scaffold in medicinal chemistry for the development of kinase inhibitors . Compounds within this chemical class have been identified as potent and selective inhibitors of JNK2 and JNK3 (c-Jun N-terminal kinases), which are key enzymes in the mitogen-activated protein kinase (MAPK) signaling pathway . Research indicates that the 3-cyano group on the tetrahydrobenzothiophene ring is critical for forming a hydrogen bond acceptor interaction with the hinge region of the ATP-binding site in kinases, suggesting a potential mechanism of action for this compound . Furthermore, tetrahydrobenzo[b]thiophene derivatives are extensively investigated for their significant antioxidant properties, with recent studies demonstrating their ability to act as potent antioxidants in vitro, potentially by interacting with key protein targets like Keap1 . The synthesis of such specialized compounds typically employs a multi-step approach, often beginning with a Gewald reaction to construct the 2-aminothiophene core, followed by acylation with an appropriate benzoyl chloride derivative . This product is intended For Research Use Only and is not approved for human, diagnostic, or therapeutic use.

Properties

IUPAC Name

4-cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3OS/c18-9-11-5-7-12(8-6-11)16(21)20-17-14(10-19)13-3-1-2-4-15(13)22-17/h5-8H,1-4H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBYQKCMXYQOLNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide typically involves the reaction of 3-cyano-4,5,6,7-tetrahydro-1-benzothiophene-2-amine with 4-cyanobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Substitution Reactions

The compound participates in nucleophilic substitution reactions at the benzamide carbonyl group and the tetrahydrobenzothiophene ring. Key examples include:

Reaction Type Reagents/Conditions Products Key Findings
Aminolysis Primary amines (e.g., aniline)N-substituted benzamide derivativesAmide bond cleavage occurs under basic conditions, yielding secondary amines .
Thioamide Formation Lawesson’s reagent, P<sub>2</sub>S<sub>5</sub>Thiobenzamide analogsSulfur replaces oxygen in the amide group, enhancing lipophilicity .

Oxidation and Reduction

The cyano groups and benzothiophene moiety undergo redox transformations:

Reaction Type Reagents/Conditions Products Key Findings
Cyano Group Reduction LiAlH<sub>4</sub>, H<sub>2</sub>/Pd-CPrimary amines (via -CN → -CH<sub>2</sub>NH<sub>2</sub>)Selective reduction of the 4-cyano group preserves the benzothiophene core.
Sulfur Oxidation mCPBA, H<sub>2</sub>O<sub>2</sub>Sulfoxide/sulfone derivativesSulfur in the benzothiophene ring oxidizes regioselectively .

Hydrolysis Reactions

Controlled hydrolysis of functional groups under acidic or basic conditions:

Functional Group Conditions Products Key Findings
Amide Hydrolysis 6M HCl, reflux4-Cyanobenzoic acid + 2-amino-3-cyano-4,5,6,7-tetrahydrobenzothiopheneAcidic conditions cleave the amide bond without affecting cyano groups .
Cyano Hydrolysis H<sub>2</sub>SO<sub>4</sub>/H<sub>2</sub>O, ΔCarboxamide or carboxylic acid derivativesPartial hydrolysis yields carboxamides; extended reaction forms acids .

Cycloaddition and Cross-Coupling

The compound engages in cycloaddition and metal-catalyzed coupling reactions:

Reaction Type Catalysts/Reagents Products Key Findings
Suzuki Coupling Pd(PPh<sub>3</sub>)<sub>4</sub>, aryl boronic acidsBiaryl derivativesCoupling occurs at the benzamide aryl group, retaining the benzothiophene .
1,3-Dipolar Cycloaddition Azides, Cu(I) catalystsTriazole-linked conjugates"Click chemistry" modifies the 4-cyano position for drug-delivery applications.

Interaction with Biological Targets

In silico and in vitro studies reveal specific binding interactions:

Target Interaction Type Affinity/IC<sub>50</sub> Structural Insights
JNK3 Kinase Hydrogen bonding (hinge region)pIC<sub>50</sub> = 6.7 ± 0.2Cyano groups form H-bonds with Leu168 and Met149; benzamide aligns with hydrophobic pocket .
5-Lipoxygenase (5-LOX) Hydrophobic stackingDocking score = -9.8 kcal/molBenzothiophene interacts with Phe177; 4-cyano group stabilizes catalytic iron .

Stability and Degradation

The compound exhibits pH-dependent stability:

Condition Half-Life Major Degradation Products Mechanism
pH 1.2 (simulated gastric fluid) 12 hoursHydrolyzed amide + oxidized benzothiopheneAcid-catalyzed hydrolysis dominates .
pH 7.4 (physiological) 48 hoursMinimal degradationStable under neutral conditions due to electron-withdrawing cyano groups .

Comparative Reactivity of Analogues

Structural modifications alter reactivity:

Analogue Key Structural Difference Reactivity Trend
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-4-fluorobenzamideFluorine substituentEnhanced oxidative stability; reduced nucleophilic substitution .
N-(3-Cyano-4-methylbenzothiophen-2-yl)benzamideMethyl vs. tetrahydro ringFaster hydrolysis due to steric hindrance.

Scientific Research Applications

4-cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain kinases or enzymes by binding to their active sites. This binding can disrupt the normal function of the target proteins, leading to various biological effects. The compound’s cyano groups and benzothiophene moiety play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide is unique due to its specific combination of cyano groups and benzothiophene moiety, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

4-Cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide is a compound that has garnered attention for its biological activity, particularly as an inhibitor of c-Jun N-terminal kinases (JNKs). JNKs are serine/threonine kinases that play crucial roles in various cellular processes, including stress responses, apoptosis, and inflammation. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is C16H13N3OSC_{16}H_{13}N_3OS, with a molecular weight of approximately 299.36 g/mol. Its structure features a benzamide core with cyano and benzothiophene substituents that contribute to its biological properties.

The primary mechanism of action for this compound involves inhibition of JNK2 and JNK3 pathways. Research indicates that this compound binds selectively to the ATP-binding site of these kinases, disrupting their activity and subsequently affecting downstream signaling pathways involved in cell survival and apoptosis.

Binding Affinity and Selectivity

Studies have reported the following binding affinities (pIC50 values):

  • JNK2 : 6.5
  • JNK3 : 6.7
    These values indicate a strong inhibitory effect against JNK2 and JNK3 while showing no significant activity against JNK1 or other MAPK family members such as p38alpha and ERK2 .

Pharmacological Profile

The compound exhibits several pharmacological characteristics:

  • Absorption : High probability of human intestinal absorption.
  • Blood-Brain Barrier Penetration : Likely capable of crossing the blood-brain barrier.
  • Cytochrome P450 Interactions : Inhibitory effects observed on CYP450 enzymes, particularly CYP1A2 and CYP2C9 .

Inhibition of Neuronal Apoptosis

In vitro studies have demonstrated that this compound effectively reduces neuronal apoptosis induced by stressors such as oxidative stress and pro-inflammatory cytokines. This effect is mediated through the inhibition of JNK signaling pathways .

Anti-inflammatory Effects

Research has shown that this compound can modulate inflammatory responses by inhibiting JNK-mediated transcription factors such as c-Jun and ATF2. This modulation may have implications for treating neurodegenerative diseases characterized by chronic inflammation .

Summary Table of Biological Activities

ActivityDescriptionReference
JNK InhibitionSelective inhibition of JNK2 and JNK3
Neuronal ProtectionReduces apoptosis in neuronal cells
Anti-inflammatory PropertiesModulates inflammatory responses
PharmacokineticsHigh absorption; crosses blood-brain barrier

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